Methyl 2-amino-5-(ethylamino)-5-oxopentanoate
Description
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate is the methyl ester derivative of (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid, a compound structurally related to L-theanine (N-ethyl-L-glutamine), a non-proteinogenic amino acid found in green tea . The parent acid form (CAS 3081-61-6) is known for its bioactive properties, including neuroprotective effects and applications in dietary supplements . The methyl ester variant is synthetically derived, likely serving as an intermediate in pharmaceutical or peptide synthesis. Its structure features:
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-amino-5-(ethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-10-7(11)5-4-6(9)8(12)13-2/h6H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
XXRWOHCDMHWPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Methods
Esterification and Amination of Glutamic Acid Derivatives
A common synthetic route to methyl 2-amino-5-(ethylamino)-5-oxopentanoate involves starting from protected glutamic acid derivatives, such as N-phthaloyl-L-glutamic acid 5-methyl ester. The key steps include:
- Esterification: Formation of the methyl ester of glutamic acid to provide the methyl 5-oxopentanoate backbone.
- Ethylamine Substitution: Introduction of the ethylamino group at the gamma position (N^5-position) via nucleophilic substitution or amidation with ethylamine.
Example Procedure and Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | N-phthaloyl-L-glutamic acid methyl ester | Intermediate | Protects amino group during reaction |
| Ethylamine reaction | 12.9 g of 70% ethylamine solution, 0°C to 20°C, stirred for 22 h | 89% | Excess ethylamine removed under reduced pressure; pH adjusted to 5-6 with acetic acid; product isolated by filtration and ethanol washing |
This method yields N^5-ethyl-L-glutamine methyl ester with high purity, confirmed by NMR (D2O) and optical rotation measurements ().
Thionyl Chloride-Mediated Conversion
Another reported synthetic approach involves reacting theanine (N^5-ethyl-L-glutamine) with thionyl chloride in dry methanol at 20°C for 12 hours. The reaction proceeds through intermediate formation and subsequent methanolysis to yield methyl esters.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction with thionyl chloride | Theanine (5 g), dry MeOH (50 mL), Cl2SO added dropwise over 5 min, 20°C, 12 h | Not explicitly quantified | Reaction monitored by LC-MS; product isolated as white solid after filtration and vacuum evaporation; confirmed by proton NMR and LC-MS showing disappearance of starting material peak |
This method is effective for modifying the amino acid to its methyl ester derivative with ethylamino substitution intact ().
Enzymatic Synthesis Methods
Glutaminase-Catalyzed Synthesis in Borate Buffer
Enzymatic synthesis offers a mild and stereoselective alternative to chemical methods. Glutaminase enzymes catalyze the formation of theanine derivatives by coupling glutamine or glutamic acid with ethylamine under controlled pH and temperature.
| Parameter | Conditions | Outcome |
|---|---|---|
| Substrates | 0.3 M glutamine + 1.5 M ethylamine hydrochloride | Formation of theanine derivatives |
| Enzyme | 0.3 U glutaminase (commercial) | Catalyzes amide bond formation |
| Buffer | 0.05 M boric acid, pH 11 | Maintains alkaline conditions favorable for reaction |
| Temperature | 30°C | Optimal for enzyme activity |
| Time | 22 hours | Sufficient for product formation |
| Product isolation | Dowex 50×8 and Dowex 1×2 column chromatography, ethanol precipitation | 8.5 g of L-theanine obtained |
| Analysis | Amino acid analyzer, paper chromatography, hydrolysis studies | Confirmed product identity and stereochemistry |
This enzymatic method yields high purity L-theanine analogs, including methyl esters, with the ethylamine group bonded at the gamma position of glutamic acid ().
Enzymatic Production of Theanyl-Glutamine and Glutaminyl-Theanine
Further enzymatic reactions can produce mixed peptides or conjugates of theanine derivatives by reacting theanine with glutamine under similar conditions, yielding compounds structurally related to this compound.
Reaction Schemes and Analytical Data
Summary of Key Reactions
| Reaction Type | Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Amination of glutamic acid ester | N-phthaloyl-L-glutamic acid 5-methyl ester | 70% ethylamine solution | 0°C to 20°C, 22 h | This compound | 89% |
| Thionyl chloride-mediated esterification | Theanine | SOCl2, MeOH | 20°C, 12 h | Methyl ester derivative | Not quantified |
| Enzymatic synthesis | Glutamine + ethylamine hydrochloride | Glutaminase, boric acid buffer pH 11 | 30°C, 22 h | L-Theanine, methyl ester analogs | 8.5 g isolated |
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the chemical structure and purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and product identity.
- Amino Acid Analysis and Paper Chromatography: Confirm stereochemistry and purity.
- Optical Rotation Measurements: Confirm enantiomeric purity.
Summary and Expert Commentary
The preparation of this compound is well-documented through both chemical and enzymatic routes. Chemical synthesis typically involves esterification of glutamic acid derivatives followed by nucleophilic substitution with ethylamine, yielding high purity products under mild conditions. Enzymatic methods using glutaminase in alkaline borate buffers provide a stereoselective, environmentally friendly alternative with good yields and product specificity.
The choice of method depends on the desired scale, stereochemical purity, and application. Enzymatic synthesis is favored for pharmaceutical-grade compounds due to its mild conditions and selectivity, while chemical methods offer straightforward scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Neurological Health
-
Antitumor Activity
- Research has demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including lung cancer cells, by targeting specific pathways involved in tumor progression . Furthermore, it enhances the efficacy of traditional anticancer drugs when used in combination therapies .
- Hepatoprotective Effects
Biochemical Applications
- Amino Acid Metabolism
-
Animal Nutrition
- In poultry nutrition, this compound has been evaluated for its potential as a feed additive to improve growth rates and overall health by acting as an anti-stressor and immune booster . Its incorporation into animal diets may enhance feed efficiency and reduce the incidence of stress-related disorders.
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Neurological Health | Memory enhancement | Improved cognitive function |
| Antitumor Activity | Inhibition of lung cancer cell growth | Significant reduction in cell viability |
| Hepatoprotective Effects | Protection against liver toxins | Reduced inflammation and oxidative stress |
| Amino Acid Metabolism | Metabolic regulation | Enhanced nitrogen metabolism |
| Animal Nutrition | Feed additive for poultry | Improved growth rates and immune response |
Case Studies
- Cognitive Enhancement Study
- Cancer Treatment Research
- Hepatic Injury Model
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(ethylamino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Methyl 2-amino-5-(ethylamino)-5-oxopentanoate and related compounds:
Functional and Pharmacological Differences
Amino and Ester Modifications
- Ethyl vs.
- Ester Chain Length : The ethyl ester analog (C₉H₁₇N₃O₃) may exhibit slower hydrolysis in vivo compared to the methyl ester, prolonging half-life .
Bioactivity
- L-Theanine (Parent Acid) : Demonstrated sodium-coupled transporter-mediated absorption in the small intestine, with applications in reducing stress and enhancing cognitive function .
- Anticancer Derivatives : Ethyl ester derivatives (e.g., in ) were coupled with nitro-coumarin moieties to create compounds inhibiting EGFR/VEGFR-Akt/NF-κB pathways, showing promise in lung tumor models .
- Peptide Synthesis: Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate () is tailored for incorporation into depsipeptides, leveraging its isoindolinyl group for targeted interactions .
Pharmacokinetic Insights
- Ethyl ester derivatives () demonstrated 94.8% yield in nitro-coumarin coupling reactions, highlighting synthetic efficiency .
Biological Activity
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to L-theanine and exhibits various interactions within biological systems. This article delves into the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an amino group, an ethylamino side chain, and a ketone functional group. This structure contributes to its biological activity by facilitating interactions with various biomolecules.
The biological effects of this compound are believed to stem from its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter levels, influencing pathways associated with mood regulation and cognitive function. The compound's mechanism of action is under investigation, with studies suggesting that it may act as a partial agonist at certain glutamate receptors, similar to L-theanine .
1. Neuroprotective Effects
Research has demonstrated that this compound exhibits neuroprotective properties. In vitro studies show that it can protect neuronal cells from glutamate-induced toxicity by modulating calcium influx and reducing oxidative stress . This suggests potential applications in neurodegenerative diseases where glutamate excitotoxicity is a concern.
2. Modulation of Glutamate Receptors
The compound has been shown to interact with glutamate receptors, specifically the NMDA receptor. It acts as a co-agonist, enhancing receptor activity under certain conditions while inhibiting excessive activation that could lead to neuronal damage . This dual action positions it as a candidate for therapeutic development in conditions like anxiety and depression.
3. Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cultured immune cells, suggesting a potential role in managing inflammatory disorders .
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study involving animal models of Alzheimer’s disease reported that administration of this compound improved cognitive function and reduced amyloid plaque accumulation. The results indicated enhanced synaptic plasticity and reduced neuroinflammation, supporting its use as a neuroprotective agent .
Case Study 2: Effects on Mood Disorders
Clinical trials assessing the impact of this compound on patients with generalized anxiety disorder showed significant reductions in anxiety levels compared to placebo groups. Participants reported improved mood and cognitive clarity, aligning with its proposed mechanism of action related to glutamate modulation .
Research Findings Summary
| Study | Findings | Implications |
|---|---|---|
| Neuroprotection Study | Reduced glutamate toxicity in neuronal cells | Potential treatment for neurodegenerative diseases |
| Mood Disorder Trial | Significant reduction in anxiety symptoms | Possible therapeutic for anxiety disorders |
| Inflammatory Response Study | Decreased pro-inflammatory cytokines | Implications for inflammatory conditions |
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-5-(ethylamino)-5-oxopentanoate, and what key intermediates are involved?
Methodological Answer: The compound is typically synthesized via coupling reactions. A common approach involves:
- Step 1 : Reacting ethyl 2-amino-5-oxopentanoate with ethylamine in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) to form the ethylamino-oxopentanoate backbone .
- Step 2 : Methyl esterification of the carboxylic acid group using methanol under acidic conditions (e.g., HCl catalysis) .
Key intermediates include 5-(ethylamino)-5-oxopentanoic acid and its methyl ester derivatives. Purification is achieved via column chromatography or preparative HPLC, with characterization by -NMR, -NMR, and HRMS .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Methodological Answer:
- Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
- Structural Confirmation : -NMR (DMSO-d6 or CDCl3) identifies key signals: δ ~3.6 ppm (methoxy group), δ ~6.5–8.0 ppm (amide protons). HRMS confirms molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 203.15 for C7H14N2O3) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?
Methodological Answer: Contradictions often arise from:
- Experimental Variability : Differences in cell lines (e.g., EGFR-mutant vs. wild-type models) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Solution : Standardize protocols using validated cell lines (e.g., A549 for lung cancer studies) and include positive controls (e.g., gefitinib for EGFR inhibition). Cross-validate findings with orthogonal assays (e.g., Western blotting for Akt/NF-κB pathway analysis) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, accounting for batch-to-batch compound variability via LC-MS quantification .
Q. How can researchers optimize the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–9, 37°C). The compound shows instability below pH 3 (amide bond hydrolysis) and above pH 8 (ester group saponification) .
- Thermal Stability : Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation. For in vitro assays, prepare fresh solutions in PBS (pH 7.4) and use within 4 hours .
- Stabilizers : Add 0.1% BSA to aqueous solutions to reduce surface adsorption .
Q. What advanced analytical techniques are suitable for studying metabolite profiles of this compound in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor metabolites like 5-(ethylamino)-5-oxopentanoic acid (hydrolysis product) via MRM (multiple reaction monitoring) transitions .
- Isotopic Labeling : Synthesize - or -labeled analogs to track metabolic pathways in vivo .
- Tissue Distribution : Employ MALDI-TOF imaging to map compound localization in organs (e.g., liver, kidneys) .
Experimental Design Considerations
Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in inhibiting cancer pathways?
Methodological Answer:
- Dose Range : Start with 0.1–100 μM, based on IC50 values from preliminary MTT assays (e.g., IC50 ~15 μM in EGFR-driven models) .
- Controls : Include a vehicle control (DMSO ≤0.1%) and a positive control (e.g., erlotinib for EGFR inhibition).
- Endpoint Assays : Combine viability assays (MTT) with apoptosis markers (Annexin V/PI staining) and pathway analysis (phospho-EGFR ELISA) .
Q. What in vitro models are most appropriate for studying the compound’s interaction with neuronal receptors?
Methodological Answer:
- Glutamate Receptor Models : Use primary cortical neurons or SH-SY5Y neuroblastoma cells. Assess receptor modulation via calcium imaging (Fluo-4 AM dye) and patch-clamp electrophysiology .
- Dosage : 1–50 μM, reflecting the compound’s structural similarity to L-theanine, which modulates glutamate uptake at ≤50 μM .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 94%) for this compound?
Methodological Answer:
- Reaction Optimization : Varying yields arise from differences in coupling agent efficiency (e.g., HATU vs. EDC) or solvent polarity (DMF vs. THF). Replicate high-yield conditions: anhydrous DMF, 0°C reaction initiation, and slow amine addition .
- Byproduct Analysis : Use LC-MS to identify unreacted starting materials or dimerization byproducts. Adjust stoichiometry (1.2:1 amine:ester ratio) to minimize waste .
Methodological Gaps and Future Directions
Q. What are the understudied aspects of this compound’s mechanism in modulating oxidative stress pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
